molecular formula C14H22ClFOSi B8032200 Tert-butyl[2-(4-chloro-2-fluorophenyl)ethoxy]dimethylsilane

Tert-butyl[2-(4-chloro-2-fluorophenyl)ethoxy]dimethylsilane

Cat. No.: B8032200
M. Wt: 288.86 g/mol
InChI Key: YOOAOIWBEIHXAU-UHFFFAOYSA-N
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Description

Tert-butyl[2-(4-chloro-2-fluorophenyl)ethoxy]dimethylsilane is a chemical compound that features a tert-butyl group, a 4-chloro-2-fluorophenyl group, and a dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[2-(4-chloro-2-fluorophenyl)ethoxy]dimethylsilane typically involves the reaction of tert-butyl alcohol with 2-(4-chloro-2-fluorophenyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[2-(4-chloro-2-fluorophenyl)ethoxy]dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler hydrocarbons or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl[2-(4-chloro-2-fluorophenyl)ethoxy]dimethylsilanol, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Tert-butyl[2-(4-chloro-2-fluorophenyl)ethoxy]dimethylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of biological pathways and mechanisms.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl[2-(4-chloro-2-fluorophenyl)ethoxy]dimethylsilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological responses. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl[2-(4-chlorophenyl)ethoxy]dimethylsilane
  • Tert-butyl[2-(4-fluorophenyl)ethoxy]dimethylsilane
  • Tert-butyl[2-(4-chloro-2-methylphenyl)ethoxy]dimethylsilane

Uniqueness

Tert-butyl[2-(4-chloro-2-fluorophenyl)ethoxy]dimethylsilane is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can impart distinct chemical and physical properties, making the compound particularly valuable in specific research and industrial applications.

Properties

IUPAC Name

tert-butyl-[2-(4-chloro-2-fluorophenyl)ethoxy]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClFOSi/c1-14(2,3)18(4,5)17-9-8-11-6-7-12(15)10-13(11)16/h6-7,10H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOAOIWBEIHXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClFOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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